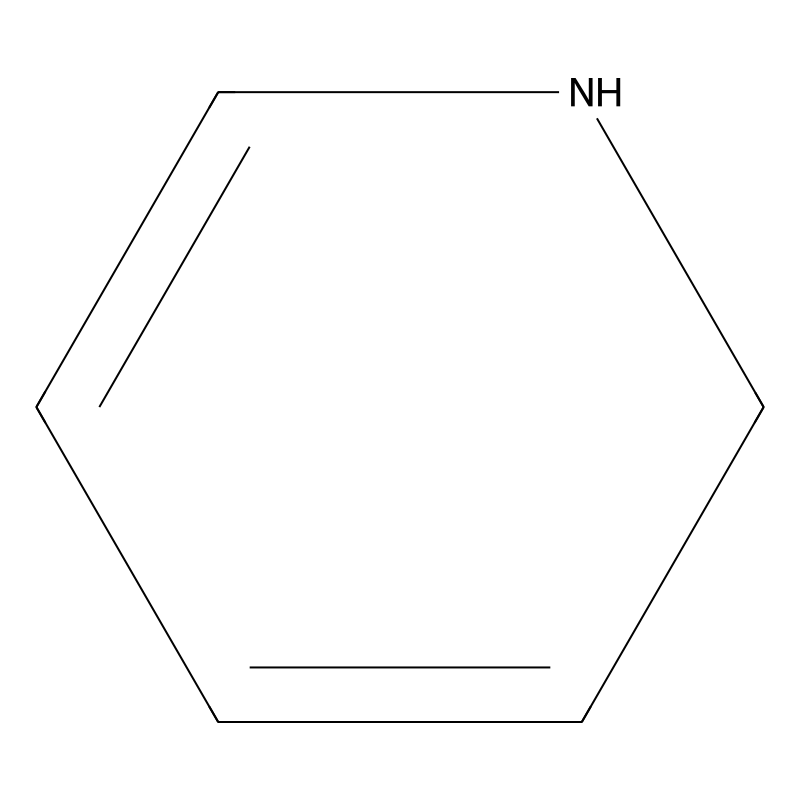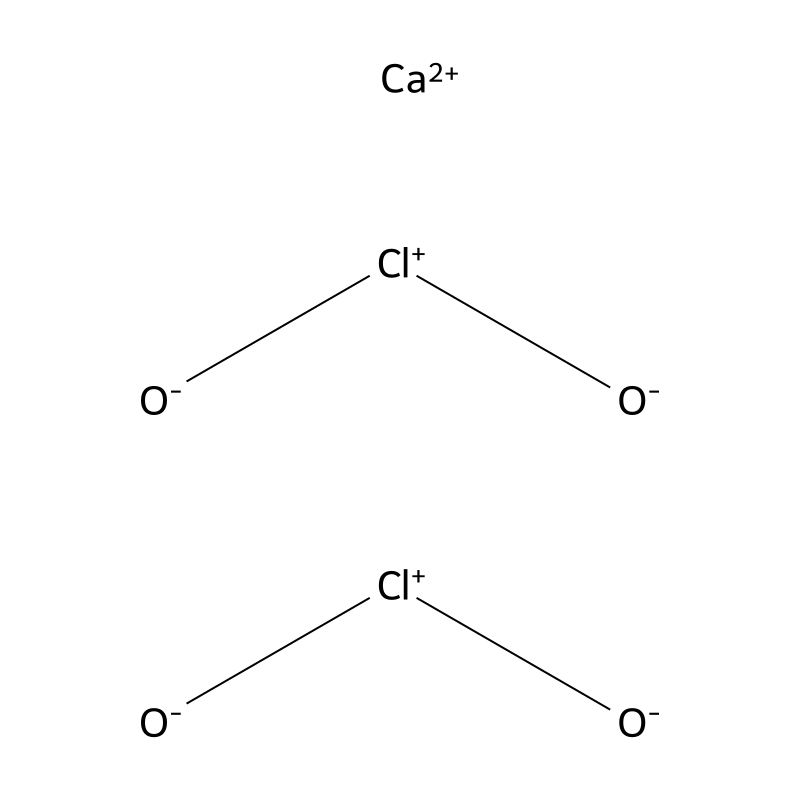3-Bromo-N,N,N-trimethylpropan-1-aminium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-Bromo-N,N,N-trimethylpropan-1-aminium bromide: is a quaternary ammonium salt and has various applications in organic chemistry .
Synthesis of Hydrophilic-Hydrophobic Block Copolymers
Scientific Field: Organic Chemistry
Summary of Application: This compound is used in the synthesis of hydrophilic-hydrophobic block copolymers
Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of block copolymer being synthesized. Typically, this involves a polymerization reaction where the 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide acts as a monomer or initiator.
Results or Outcomes: The result of this application is the formation of block copolymers, which have a wide range of uses in materials science due to their ability to self-assemble into a variety of structures.
Synthesis of Ultrathin Nano Scrolls (NSs)
Scientific Field: Nanotechnology
Summary of Application: This compound can be used as a surfactant in the synthesis of ultrathin nano scrolls (NSs)
Methods of Application: In the synthesis of NSs, the 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is used as a surfactant to control the size and shape of the nano scrolls. The specific methods of application or experimental procedures would depend on the specific type of NSs being synthesized.
Synthesis of Octa-cationic Imidazolyl Al (III) Phthalocyanine Bifunctional Catalyst CAT 2
Summary of Application: This compound can be used as a reagent in the synthesis of Octa-cationic imidazolyl Al (III) phthalocyanine bifunctional catalyst CAT 2
Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of catalyst being synthesized. Typically, this involves a reaction where the 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide acts as a reagent.
Results or Outcomes: The result of this application is the formation of a bifunctional catalyst, which can have various applications in catalysis.
Synthesis of Divalent Surfactants
Summary of Application: This compound can be used as a reagent in the synthesis of divalent surfactants like N-(3-trimethylammoniumpropyl)hexadecyldimethylammonium dibromide and N-(3-trimethylammoniumpropyl)octadecylammonium dibromide by reacting with surfactant precursor compounds hexadecyldimethylamine (C16NMe2), octadecyldimethylamine (C18NMe2) respectively
Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of surfactant being synthesized. Typically, this involves a reaction where the 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide acts as a reagent.
Results or Outcomes: The result of this application is the formation of divalent surfactants, which can have various applications in materials science and industry.
Synthesis of Cationic Polymers
Scientific Field: Polymer Chemistry
Summary of Application: This compound can be used as a monomer in the synthesis of cationic polymers
Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of polymer being synthesized. Typically, this involves a polymerization reaction where the 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide acts as a monomer.
Results or Outcomes: The result of this application is the formation of cationic polymers, which have various applications in materials science and industry due to their unique properties.
Synthesis of Quaternary Ammonium Salts
Summary of Application: This compound can be used as a reagent in the synthesis of other quaternary ammonium salts
Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of quaternary ammonium salt being synthesized. Typically, this involves a reaction where the 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide acts as a reagent.
Results or Outcomes: The result of this application is the formation of other quaternary ammonium salts, which can have various applications in organic chemistry and industry due to their unique properties.
3-Bromo-N,N,N-trimethylpropan-1-aminium bromide, also known as (3-Bromopropyl)trimethylammonium bromide, is a quaternary ammonium salt characterized by its molecular formula and a molecular weight of approximately 261.01 g/mol. This compound features a bromopropyl group attached to a trimethylammonium moiety, making it a significant reagent in various chemical syntheses and applications. It is typically presented as a white crystalline solid, soluble in water and polar organic solvents, which enhances its utility in diverse chemical processes .
- Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, facilitating the synthesis of various derivatives.
- Formation of Ionic Liquids: It can react with anions to form ionic liquids, which are used in green chemistry for solvent applications.
- Polymerization: This compound can act as a surfactant or emulsifier in polymerization reactions, particularly in creating block copolymers .
Research indicates that quaternary ammonium compounds like 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide exhibit antimicrobial properties. They can disrupt microbial cell membranes, leading to cell lysis. Additionally, such compounds have been studied for their potential use as drug delivery systems due to their ability to encapsulate hydrophobic drugs effectively .
The synthesis of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide generally involves the following steps:
- Alkylation of Trimethylamine: Trimethylamine is reacted with 3-bromopropyl bromide under basic conditions.
- Quaternization: The reaction leads to the formation of the quaternary ammonium salt through the substitution of one of the hydrogen atoms on trimethylamine with the alkyl group from 3-bromopropyl .
3-Bromo-N,N,N-trimethylpropan-1-aminium bromide finds applications in various fields:
- Surfactants: Used in formulations for detergents and emulsifiers.
- Phase Transfer Catalysts: Facilitates reactions between immiscible phases.
- Polymer Chemistry: Acts as a precursor for synthesizing novel polymers with specific properties .
- Antimicrobial Agents: Explored for use in disinfectants and preservatives due to its antimicrobial activity .
Interaction studies involving 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide often focus on its behavior in biological systems and its efficacy as an antimicrobial agent. Studies have shown that it interacts with lipid membranes, altering permeability and leading to cell death in bacteria. Additionally, its interactions with various anions have been studied for potential applications in drug delivery systems and ionic liquid formulations .
Several compounds share structural similarities with 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyltrimethylammonium chloride | C10H16ClN | Aromatic ring enhances hydrophobicity |
| Tetrabutylammonium bromide | C16H36BrN | Larger alkyl chains provide different solubility properties |
| Hexadecyltrimethylammonium bromide | C19H42BrN | Long alkyl chain increases surfactant properties |
Uniqueness
3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is unique due to its specific combination of a medium-length alkyl chain and quaternary ammonium structure, which provides distinct solubility characteristics and biological activity compared to other similar compounds. Its ability to function effectively as both a surfactant and an antimicrobial agent sets it apart from others in its class .
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








